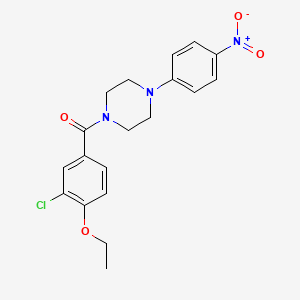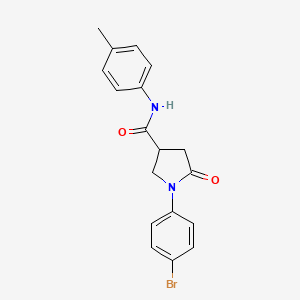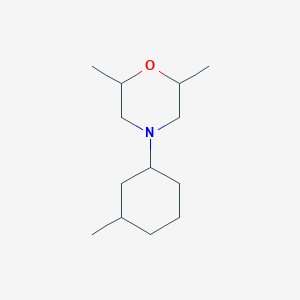
1-(3-chloro-4-ethoxybenzoyl)-4-(4-nitrophenyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-chloro-4-ethoxybenzoyl)-4-(4-nitrophenyl)piperazine, also known as CEP, is a synthetic compound that belongs to the family of piperazine derivatives. CEP has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry.
Mecanismo De Acción
The mechanism of action of 1-(3-chloro-4-ethoxybenzoyl)-4-(4-nitrophenyl)piperazine is not fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of certain signaling pathways. 1-(3-chloro-4-ethoxybenzoyl)-4-(4-nitrophenyl)piperazine has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine, a neurotransmitter that is important for memory and learning. 1-(3-chloro-4-ethoxybenzoyl)-4-(4-nitrophenyl)piperazine has also been shown to modulate the activity of certain signaling pathways, such as the PI3K/Akt pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
1-(3-chloro-4-ethoxybenzoyl)-4-(4-nitrophenyl)piperazine has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the progression of Alzheimer's disease. 1-(3-chloro-4-ethoxybenzoyl)-4-(4-nitrophenyl)piperazine has also been shown to modulate the activity of certain signaling pathways, such as the PI3K/Akt pathway, which is involved in cell survival and proliferation. In addition, 1-(3-chloro-4-ethoxybenzoyl)-4-(4-nitrophenyl)piperazine has been shown to exhibit anti-inflammatory, anti-tumor, and anti-viral properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 1-(3-chloro-4-ethoxybenzoyl)-4-(4-nitrophenyl)piperazine is that it exhibits a range of biochemical and physiological effects, making it a versatile compound for use in lab experiments. However, one of the limitations of 1-(3-chloro-4-ethoxybenzoyl)-4-(4-nitrophenyl)piperazine is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental settings.
Direcciones Futuras
There are several future directions for research on 1-(3-chloro-4-ethoxybenzoyl)-4-(4-nitrophenyl)piperazine. One area of research could focus on elucidating the mechanism of action of 1-(3-chloro-4-ethoxybenzoyl)-4-(4-nitrophenyl)piperazine, which would provide a better understanding of its effects in different experimental settings. Another area of research could focus on developing derivatives of 1-(3-chloro-4-ethoxybenzoyl)-4-(4-nitrophenyl)piperazine that exhibit improved potency and selectivity. Additionally, 1-(3-chloro-4-ethoxybenzoyl)-4-(4-nitrophenyl)piperazine could be investigated for its potential use in the treatment of other diseases, such as cancer and viral infections.
Métodos De Síntesis
The synthesis of 1-(3-chloro-4-ethoxybenzoyl)-4-(4-nitrophenyl)piperazine involves a multi-step process that starts with the reaction of 3-chloro-4-ethoxybenzoyl chloride with piperazine. This reaction produces 1-(3-chloro-4-ethoxybenzoyl)piperazine, which is then reacted with 4-nitrophenyl hydrazine to form 1-(3-chloro-4-ethoxybenzoyl)-4-(4-nitrophenyl)piperazine. The overall yield of this synthesis method is approximately 60%.
Aplicaciones Científicas De Investigación
1-(3-chloro-4-ethoxybenzoyl)-4-(4-nitrophenyl)piperazine has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-viral properties. 1-(3-chloro-4-ethoxybenzoyl)-4-(4-nitrophenyl)piperazine has also been investigated for its potential use as a diagnostic tool for Alzheimer's disease. In addition, 1-(3-chloro-4-ethoxybenzoyl)-4-(4-nitrophenyl)piperazine has been studied for its ability to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the progression of Alzheimer's disease.
Propiedades
IUPAC Name |
(3-chloro-4-ethoxyphenyl)-[4-(4-nitrophenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O4/c1-2-27-18-8-3-14(13-17(18)20)19(24)22-11-9-21(10-12-22)15-4-6-16(7-5-15)23(25)26/h3-8,13H,2,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUSCNQZSNAWNEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chloro-4-ethoxybenzoyl)-4-(4-nitrophenyl)piperazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3S*,4S*)-4-(4-morpholinyl)-1-[3-(trifluoromethyl)benzyl]-3-pyrrolidinol](/img/structure/B5230557.png)



![N-{2-[(2-furylmethyl)thio]ethyl}-3-(4-nitrophenyl)acrylamide](/img/structure/B5230582.png)

![N-(4-fluorophenyl)-N'-{2-[4-(2-naphthylsulfonyl)-1-piperazinyl]ethyl}ethanediamide](/img/structure/B5230594.png)


![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-(2-naphthyloxy)acetamide](/img/structure/B5230607.png)

![2-[(1H-benzimidazol-2-ylmethyl)thio]quinoline](/img/structure/B5230631.png)

![3-(4-methoxyphenyl)-11-(2-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5230641.png)